
methyl (S,E)-5-chloro-2-isopropylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate: is an organic compound characterized by its unique structural features, including a chloro group, an isopropyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (S,E)-5-chloro-2-isopropylpent-4-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or substitution reactions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl (S,E)-5-chloro-2-isopropylpent-4-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The chloro group can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 5-chloro-2-isopropylpentanoate: Similar structure but lacks the double bond.
Ethyl (S,E)-5-chloro-2-isopropylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate is unique due to the presence of both the chloro and isopropyl groups, along with the ester functionality
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
methyl (2S)-5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/t8-/m0/s1 |
InChI Key |
BHFJTVFRXXWPLV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H](CC=CCl)C(=O)OC |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)
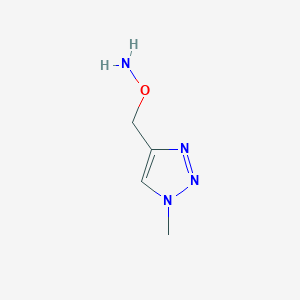

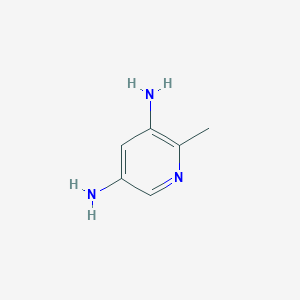

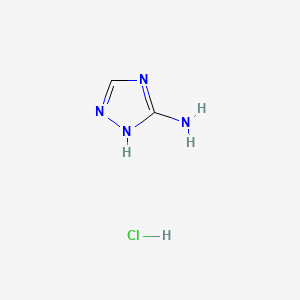
![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)

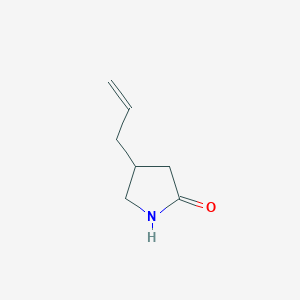
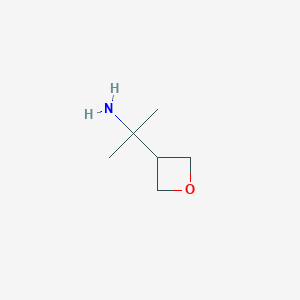

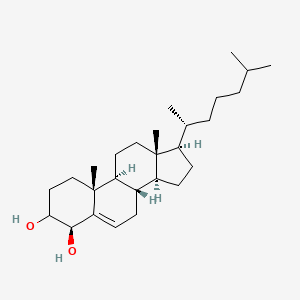
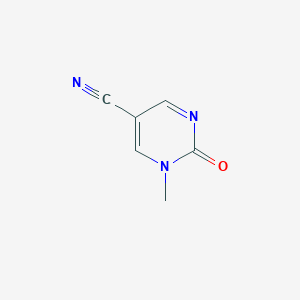
![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)
